6-(Bromomethyl)-1,3-difluoronaphthalene
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Overview
Description
6-(Bromomethyl)-1,3-difluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromomethyl group and two fluorine atoms attached to the naphthalene ring. The unique structural features of this compound make it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1,3-difluoronaphthalene typically involves the bromination of 1,3-difluoronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1,3-difluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
6-(Bromomethyl)-1,3-difluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and catalysts.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1,3-difluoronaphthalene involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 6-(Bromomethyl)-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
- 2,3-Bis(bromomethyl)quinoxaline
- γ-Halo-α,β-unsaturated ketones
Uniqueness
6-(Bromomethyl)-1,3-difluoronaphthalene is unique due to the presence of both bromomethyl and difluoro groups on the naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H7BrF2 |
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Molecular Weight |
257.07 g/mol |
IUPAC Name |
6-(bromomethyl)-1,3-difluoronaphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-6-7-1-2-10-8(3-7)4-9(13)5-11(10)14/h1-5H,6H2 |
InChI Key |
XTEPYKPMJWFZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1CBr)F)F |
Origin of Product |
United States |
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